
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
概要
作用機序
TA-03は、シナプス間隙でアセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害することにより効果を発揮します。この酵素を阻害することにより、TA-03はアセチルコリンの濃度を高め、コリン作動性伝達を強化します。 このメカニズムは、特にコリン作動性欠損が顕著なアルツハイマー病などの状態において、特に有益です .
類似の化合物との比較
TA-03は、他の類似の化合物と比較して、アセチルコリンエステラーゼの強力な阻害においてユニークです。いくつかの類似の化合物には以下が含まれます。
ドネペジル: アルツハイマー病の治療に使用される別のアセチルコリンエステラーゼ阻害剤。
リバスチグミン: アセチルコリンエステラーゼとブチリルコリンエステラーゼの二重阻害剤。
ガランタミン: ニコチン受容体を調節するアセチルコリンエステラーゼ阻害剤。
これらの化合物と比較して、TA-03はアセチルコリンエステラーゼの阻害においてより高い効力を示しており、アルツハイマー病の研究における貴重な化合物となっています .
生化学分析
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine plays a significant role in biochemical reactions, primarily as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions . The compound’s interaction with these enzymes is reversible, and it binds to the active site of the enzyme, blocking the substrate from accessing it .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It enhances cholinergic transmission by increasing acetylcholine levels, which can improve cognitive functions. This compound also affects cell signaling pathways, including those involved in neuroprotection and neuroinflammation . Additionally, it has been observed to modulate gene expression related to synaptic plasticity and neuronal survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This inhibition is achieved through reversible binding, which prevents the breakdown of acetylcholine . The compound’s structure allows it to fit into the enzyme’s active site, forming interactions with key amino acid residues . This binding not only inhibits enzyme activity but also induces conformational changes that stabilize the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cholinesterase activity and prolonged enhancement of cholinergic signaling . The compound’s effects may diminish over extended periods due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively enhances cognitive functions and exhibits neuroprotective effects . At higher doses, it may cause adverse effects such as muscle weakness and respiratory distress due to excessive cholinergic stimulation . The threshold for these toxic effects is relatively high, indicating a reasonable therapeutic window for the compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted via the renal route. The compound’s metabolism can affect its pharmacokinetics and overall efficacy . Additionally, interactions with other drugs metabolized by the same enzymes can influence its metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neuronal cells . It may also localize to the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
準備方法
TA-03の合成経路には、タクリンのメトキシ化が含まれます。反応条件は通常、メトキシ化プロセスを促進するための溶媒としてメタノールと触媒の使用を含みます。 TA-03の工業的生産方法は広く文書化されていませんが、実験室での合成は多くの場合、標準的な有機合成技術を用います .
化学反応の分析
TA-03は、次のようないくつかのタイプの化学反応を起こします。
酸化: TA-03は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: TA-03の還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: TA-03は、特にメトキシ基で求核置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒と、炭素上のパラジウムなどの触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
TA-03は、幅広い科学研究の応用を持っています。
化学: アセチルコリンエステラーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: 神経変性疾患、特にアルツハイマー病の研究に使用されます。
医学: 認知機能障害の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Biochemical Properties
7-MEOTA exhibits significant biochemical properties that make it a valuable compound in research:
- Cholinesterase Inhibition: 7-MEOTA inhibits both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), which are critical enzymes in the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
- Neuroprotective Effects: The compound has been shown to influence cellular processes related to neuroprotection and neuroinflammation, which are vital in the context of neurodegenerative diseases.
Applications in Alzheimer's Disease Research
The primary application of 7-MEOTA is in the field of Alzheimer's disease research. Various studies have documented its efficacy and potential:
- Cognitive Improvement: Research indicates that 7-MEOTA improves cognitive functions in models of Alzheimer's disease. It has a pharmacological profile similar to tacrine but with reduced toxicity, making it a promising candidate for further development .
- Multi-target Approach: 7-MEOTA is being explored for its ability to interact with multiple targets involved in AD pathology. For instance, studies have synthesized novel heterodimers that combine 7-MEOTA with other compounds to enhance its therapeutic effects against AD .
Synthetic Routes and Derivatives
The synthesis of 7-MEOTA has been optimized through various methods to enhance yield and minimize side reactions:
- Synthesis Techniques: The compound can be synthesized via nucleophilic substitution reactions and condensation reactions involving specific precursors .
- Derivatives Exploration: Ongoing research is focused on developing derivatives of 7-MEOTA with improved selectivity and efficacy against cholinesterases. For example, hybrid compounds combining 7-MEOTA with adamantylamine have been evaluated for their dual-binding capabilities .
Case Studies
Several case studies highlight the effectiveness of 7-MEOTA in experimental settings:
類似化合物との比較
TA-03 is unique in its potent inhibition of acetylcholinesterase compared to other similar compounds. Some similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Compared to these compounds, TA-03 has shown higher potency in inhibiting acetylcholinesterase, making it a valuable compound in Alzheimer’s research .
生物活性
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (commonly referred to as 7-MEOTA) has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This compound is a derivative of tacrine and has been studied primarily for its cholinesterase inhibitory activity. This article delves into the biological activity of 7-MEOTA, focusing on its mechanism of action, efficacy as a cholinesterase inhibitor, and relevant case studies.
7-MEOTA acts primarily as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 7-MEOTA increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission—a key factor in cognitive function.
Structure-Activity Relationship (SAR)
The structure of 7-MEOTA allows it to interact with the active sites of AChE and BChE. Studies have shown that modifications to its structure can significantly impact its inhibitory potency. For instance, certain hybrids of 7-MEOTA have demonstrated improved selectivity and potency compared to tacrine .
In Vitro Studies
Research has quantitatively assessed the inhibitory effects of 7-MEOTA on AChE and BChE through various assays. The following table summarizes the IC50 values for 7-MEOTA and related compounds:
Compound | IC50 (µM) AChE | IC50 (µM) BChE |
---|---|---|
Tacrine | 0.32 | 0.08 |
7-MEOTA | 10.0 | 17.6 |
N-(Bromobut-3-en-2-yl)-7-MEOTA | 15.9 | 26.9 |
The data indicates that while 7-MEOTA is less potent than tacrine, it exhibits a favorable safety profile with lower toxicity in cell viability assays conducted on NIH3T3 fibroblast cells .
Selectivity Indexes
The selectivity index is crucial in determining the therapeutic potential of cholinesterase inhibitors. The selectivity for human AChE (hAChE) over human BChE (hBChE) is an important parameter:
For 7-MEOTA, this index suggests a preference for inhibiting AChE over BChE, which may lead to reduced side effects associated with non-specific inhibition .
Case Studies
Case Study 1: Cholinesterase Inhibition in Alzheimer's Disease Models
In a study involving transgenic mouse models of Alzheimer's disease, administration of 7-MEOTA resulted in improved cognitive performance as measured by behavioral tests. The compound was shown to restore acetylcholine levels in the hippocampus, correlating with enhanced memory function .
Case Study 2: Hybrid Compounds
Recent research has explored hybrid compounds combining 7-MEOTA with other pharmacophores aimed at targeting multiple pathways involved in AD pathology. For example, hybrids incorporating p-anisidine demonstrated improved binding affinity and selectivity towards cholinesterases compared to their parent compounds .
特性
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-80-3 | |
Record name | 7-Methoxytacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxytacrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-MEOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。